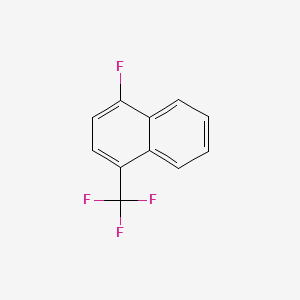

1-Fluoro-4-(trifluoromethyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

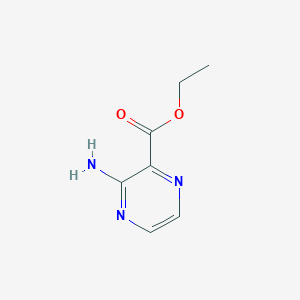

1-Fluoro-4-(trifluoromethyl)naphthalene, also known as 1-TFN, is an organic compound with a unique structure. It is classified as a fluorinated aromatic compound, and is composed of a benzene ring with a single fluorine atom and three trifluoromethyl groups. 1-TFN has been studied extensively due to its potential applications in the fields of organic synthesis and materials science. In

Applications De Recherche Scientifique

Application in Material Science

Summary of the Application

1-Fluoro-4-(trifluoromethyl)naphthalene has been used in the synthesis and characterization of novel fluorinated naphthalene-based poly (arylene ether ketone)s . These polymers have low dielectric constants, making them suitable for use in integrated circuit technology .

Methods of Application or Experimental Procedures

The synthesis of these polymers involved the preparation of three types of novel fluorinated naphthalene-based bisphenol monomers using Friedel–Crafts acylation and demethylation reactions . These monomers were then used to prepare a series of fluorinated naphthalene-based poly (arylene ether ketone)s via polycondensation reactions .

Results or Outcomes

The resulting polymers exhibited excellent thermal stability, with glass transition temperatures (Tg) above 167 °C, and decomposition temperatures at 5% (Td5) above 528 °C under nitrogen . The tensile strengths of the membranes were in the range of 62.86–104.13 MPa, and the tensile modulus in the range of 1.96–3.83 GPa . One of the polymers, 1-(3,5-ditrifluoromethylbenzoyl) (NPEEK-3), exhibited the lowest dielectric constant at 1 MHz and water uptake, which were 2.57 and 0.31%, respectively . This dielectric constant is much lower than the commercialized poly (ether ether ketone) of 3.3 .

Application in Drug Synthesis

Summary of the Application

The trifluoromethyl group, which is present in 1-Fluoro-4-(trifluoromethyl)naphthalene, is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity .

Methods of Application or Experimental Procedures

The trifluoromethyl group can be incorporated into drug molecules through various synthetic methods . These methods often involve the use of trifluoromethyl-containing reagents, such as 1-Fluoro-4-(trifluoromethyl)naphthalene .

Results or Outcomes

Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group . These drugs have been used to treat a variety of diseases and disorders .

Safety And Hazards

1-Fluoro-4-(trifluoromethyl)naphthalene is identified as an irritant . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

1-fluoro-4-(trifluoromethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWWFQBBDMGGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499707 |

Source

|

| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(trifluoromethyl)naphthalene | |

CAS RN |

59080-13-6 |

Source

|

| Record name | 1-Fluoro-4-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)